
2-Butanone, 4-methoxy-
Overview
Description
2-Butanone, 4-methoxy- (IUPAC name: 4-methoxy-2-butanone) is a methyl ketone derivative with a methoxy (-OCH₃) substituent on the fourth carbon of the butanone backbone. The methoxy group typically enhances polarity and boiling points compared to unsubstituted ketones like 2-butanone (methyl ethyl ketone, MEK), making such compounds valuable in organic synthesis and specialty solvents .
Biological Activity
2-Butanone, 4-methoxy- (also known as 4-methoxy-3-methylbutan-2-one) is a ketone compound characterized by a methoxy group attached to a butanone structure. This compound has garnered attention due to its diverse biological activities, which include cytotoxic, antimicrobial, and antiplasmodial effects. This article explores the biological activity of 2-butanone, 4-methoxy-, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C5H10O2
- CAS Number : 6975-85-5
- Appearance : Colorless liquid with a pleasant odor
- Boiling Point : Approximately 201°F (94°C)
- Solubility : Slightly soluble in water
Biological Activity Overview
Research indicates that 2-butanone, 4-methoxy- exhibits several significant biological activities:
-
Cytotoxicity :
- The compound has shown notable cytotoxic effects against various cancer cell lines.
- An IC50 value of 0.63 μg/mL was reported for P-388 cells, indicating strong potential for therapeutic applications in oncology.
-
Antiplasmodial Activity :
- The compound demonstrated an IC50 value of 4.28 μg/mL against Plasmodium falciparum, suggesting its potential utility in treating malaria.
-
Antimicrobial Properties :
- Preliminary studies indicate that 2-butanone, 4-methoxy- may possess antimicrobial properties, although specific data on its efficacy against various pathogens are still emerging.
Cytotoxicity Studies
A series of in vitro assays were conducted to assess the cytotoxic effects of 2-butanone, 4-methoxy-. The results from these studies are summarized in Table 1:
Cell Line | IC50 (μg/mL) | Reference |
---|---|---|
P-388 | 0.63 | |
HEPG2 | Not reported | |
MCF7 | Not reported |
These findings indicate that the compound has promising cytotoxic effects particularly against P-388 cells, which are often used as a standard for evaluating anticancer activity.
Antiplasmodial Activity
The antiplasmodial activity was evaluated using standard assays against Plasmodium falciparum. The results indicate significant potential for further development as an antimalarial agent:
Activity Type | IC50 (μg/mL) | Reference |
---|---|---|
Antiplasmodial | 4.28 |
Case Study 1: Cytotoxic Effects on Cancer Cells
In a study focusing on the antiproliferative effects of various compounds derived from 2-butanone, 4-methoxy-, researchers synthesized novel derivatives and tested them against cancer cell lines such as HEPG2 and MCF7. One derivative exhibited an IC50 value of 0.7 μmol/L , showcasing enhanced potency compared to the parent compound.
Case Study 2: Antimicrobial Potential
Initial screening for antimicrobial activity revealed that 2-butanone, 4-methoxy- could inhibit the growth of several bacterial strains. However, further studies are required to quantify its effectiveness and understand the mechanisms involved.
The mechanism by which 2-butanone, 4-methoxy- exerts its biological effects is still under investigation. It is hypothesized that the methoxy group plays a crucial role in enhancing the lipophilicity of the compound, facilitating its interaction with cellular membranes and biological targets.
Scientific Research Applications
Chemistry
2-Butanone, 4-methoxy- serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. For instance:
- Oxidation : Converts the ketone to carboxylic acids using agents like potassium permanganate.
- Reduction : Converts the ketone group to an alcohol using sodium borohydride.
- Substitution : The methoxy group can be replaced with other functional groups using nucleophilic reagents.
Biology
In biological research, this compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways. Its interactions with enzymes can provide insights into metabolic processes and biochemical reactions.
Medicine
2-Butanone, 4-methoxy- may act as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to be modified into various medicinal agents, enhancing its utility in drug development.
Industry
The compound finds application in the production of fragrances and flavors due to its pleasant aroma. It is also used in formulating specialty chemicals for various industrial applications.
Case Study 1: Antimicrobial Activity
Research has indicated that 2-butanone, 4-methoxy-, exhibits antimicrobial properties. Initial screenings revealed its effectiveness in inhibiting the growth of several bacterial strains, suggesting potential applications in developing antimicrobial agents.
Case Study 2: Gas-phase Basicity
A study conducted using Fourier transform ion cyclotron resonance and high-pressure mass spectrometry measured the gas-phase basicity of 4-methoxy-2-butanone. This research provided insights into the molecule's proton affinity and intrinsic basicity, which are crucial for understanding its reactivity in different environments.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 4-methoxy-2-butanone, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves methoxylation of 2-butanone via nucleophilic substitution or oxidation of 4-methoxy-2-butanol. Reaction conditions such as solvent polarity (e.g., methanol vs. THF), temperature (reflux at 60–80°C), and catalysts (e.g., acidic or basic media) critically affect yield. For example, acidic conditions may promote esterification side reactions, reducing purity . Key Variables Table :
Condition | Impact on Yield/Purity |
---|---|
Solvent (Polar vs. Nonpolar) | Higher polarity favors SN2 mechanisms |
Temperature (>80°C) | Risk of decomposition byproducts |
Catalyst (H₂SO₄ vs. NaOH) | Acidic catalysts may hydrolyze methoxy groups |
Q. How is 4-methoxy-2-butanone characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.3 ppm (¹H NMR), while the carbonyl (C=O) resonates at ~210 ppm (¹³C NMR). Spin-spin coupling in 2D NMR (e.g., HSQC) confirms connectivity .
- IR : Strong C=O stretch at ~1720 cm⁻¹ and C-O-C asymmetric stretch at ~1250 cm⁻¹ .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 72 for the butanone backbone) aid in identification .
Advanced Research Questions
Q. How can conflicting data on the reactivity of 4-methoxy-2-butanone in different solvent systems be resolved?
- Methodological Answer : Contradictions in reactivity (e.g., nucleophilicity in polar aprotic vs. protic solvents) require systematic solvent parameter analysis. Use Kamlet-Taft or Hansen solubility parameters to correlate solvent effects with reaction outcomes. For example, hydrogen-bond donor solvents (e.g., water) may stabilize transition states differently than aprotic solvents (e.g., DMSO), altering reaction pathways . Data Contradiction Analysis Framework :
Compare solvent dielectric constants (ε) and hydrogen-bonding indices.
Conduct kinetic studies under controlled conditions (e.g., UV-Vis monitoring).
Validate with computational models (e.g., DFT to map energy barriers in solvent fields) .
Q. What advanced computational methods predict the thermodynamic properties of 4-methoxy-2-butanone in complex mixtures?
- Methodological Answer : Molecular dynamics (MD) simulations and COSMO-RS models can predict partition coefficients (log P), vapor-liquid equilibria, and solubility in multicomponent systems. For instance, MD simulations using OPLS-AA forcefields quantify interactions with ionic liquids or surfactants, while COSMO-RS predicts activity coefficients in non-ideal mixtures . Example Computational Workflow :
- Step 1 : Optimize geometry with Gaussian 16 (B3LYP/6-311+G(d,p)).
- Step 2 : Simulate solvation free energy using SMD implicit solvent models.
- Step 3 : Validate with experimental phase equilibria data (e.g., binary mixture boiling points) .
Q. Safety and Handling Considerations
Q. What safety protocols are critical for handling 4-methoxy-2-butanone in laboratory settings?
- Methodological Answer :
- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats are mandatory. Use fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., HNO₃, KMnO₄) to prevent exothermic reactions .
- Waste Disposal : Neutralize with dilute NaOH before incineration or transfer to hazardous waste facilities .
Q. Analytical and Environmental Considerations
Q. How can trace concentrations of 4-methoxy-2-butanone be quantified in environmental samples?
- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits of 0.1 ppb in water. Calibrate with deuterated internal standards (e.g., d₈-4-methoxy-2-butanone) to correct for matrix effects. For groundwater analysis, validate recovery rates (85–110%) via spiked samples .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Butanone (MEK)
- Structure : CH₃C(O)CH₂CH₃.
- Molecular Weight : 72.11 g/mol .
- Boiling Point : 79.6°C .
- Flammability : Flammability limits 1.8–11.5 vol%; flash point -9°C .
- Applications : Widely used as an industrial solvent for resins, coatings, and adhesives .
- Key Differences : MEK lacks the methoxy group, resulting in lower molecular weight, higher volatility, and reduced polarity compared to 4-methoxy derivatives.
4-Methoxy-3-buten-2-one
- Structure : CH₃C(O)CH=CHOCH₃ (α,β-unsaturated ketone).
- Applications : Used in research for synthesizing heterocyclic compounds and pharmaceuticals. Its conjugated system enhances reactivity in Diels-Alder reactions .
- Key Differences: The α,β-unsaturation introduces electrophilic character absent in 4-methoxy-2-butanone, making it more reactive toward nucleophiles.
4-Methoxy-2(5H)-furanone
- Structure: A cyclic ester (furanone) with a methoxy substituent.
- Molecular Weight : 114.09 g/mol .
- Boiling Point : 130–131°C at 18 mmHg .
- Applications : Likely used in flavor/fragrance industries due to its lactone structure.
- Key Differences : The cyclic structure and ester functionality distinguish it from linear methoxy-ketones, altering solubility and reactivity.
4-(Acetyloxy)-2-butanone
- Structure : CH₃C(O)CH₂OAc.
- Molecular Formula : C₆H₁₀O₃ .
- Key Differences : The acetyloxy group increases steric hindrance and hydrolytic instability compared to methoxy-substituted analogs.
Physicochemical Properties (Inferred for 4-Methoxy-2-Butanone)
While direct data for 4-methoxy-2-butanone are unavailable, its properties can be extrapolated from structural analogs:
- Molecular Weight : ~103–105 g/mol (MEK + methoxy group contribution: 72.11 + 31.03 g/mol).
- Boiling Point: Expected to exceed MEK’s 79.6°C due to increased polarity and molecular weight. Comparable methoxy-ketones (e.g., 4-methoxyacetophenone) boil near 245°C, suggesting a range of 150–200°C for 4-methoxy-2-butanone .
- Solubility : Higher polarity may improve solubility in polar aprotic solvents (e.g., acetone, DMSO) compared to MEK.
Data Table: Comparison of Key Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |
---|---|---|---|---|
2-Butanone (MEK) | C₄H₈O | 72.11 | 79.6 | Industrial solvent |
4-Methoxy-2-butanone* | C₅H₁₀O₂ | ~103–105 | ~150–200 (est.) | Organic synthesis |
4-Methoxy-3-buten-2-one | C₅H₈O₂ | 100.12 | Not reported | Pharmaceutical intermediates |
4-Methoxy-2(5H)-furanone | C₅H₆O₃ | 114.09 | 130–131 (18 mmHg) | Flavor/fragrance |
*Estimated values based on structural analogs.
Properties
IUPAC Name |
4-methoxybutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(6)3-4-7-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWOJIIXBYNGGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220045 | |
Record name | 2-Butanone, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6975-85-5 | |
Record name | 2-Butanone, 4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6975-85-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Butanone, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxybutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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